(Butan-2-yl)[(2-methoxyphenyl)methyl]amine
Description
Overview of Substituted Benzylamines and Their Role in Chemical Research
Substituted benzylamines are a class of organic compounds recognized for their structural versatility and significant role across various domains of chemical research. These molecules, characterized by a benzyl (B1604629) group attached to a nitrogen atom, serve as crucial building blocks and intermediates in organic synthesis. nih.gov Their utility is prominent in the development of pharmaceuticals, agrochemicals, and fine chemicals. yale.edu For instance, benzylamines with substituents on the alpha-carbon are considered privileged motifs in medicinal chemistry, appearing in drugs for a wide range of conditions, including bacterial infections and cardiovascular diseases. acs.org
The reactivity of the amine and the benzylic position allows for a wide array of chemical transformations. In synthetic chemistry, benzylamines are used as nucleophilic catalysts and as precursors for more complex molecular architectures. researchgate.netorganic-chemistry.org They can participate in C-N bond-forming reactions, such as N-alkylation, and the benzyl group itself can function as a removable protecting group for amines via hydrogenolysis. The electronic nature of substituents on the aromatic ring can significantly influence the nucleophilicity and reaction rates of the amine, a principle that is often exploited in mechanistic studies and for tuning the reactivity of catalysts. researchgate.net Research has also focused on developing novel synthetic routes to access these compounds, including copper-catalyzed cross-dehydrogenative coupling, which provides a direct method for their preparation. acs.org Furthermore, substituted benzylamines are investigated for their biological activities, with studies exploring their potential as enzyme inhibitors and anti-inflammatory agents. nih.govnih.gov
Contextualization of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine within Amine Chemistry
This compound is a specific secondary amine that embodies several key features of interest in contemporary amine chemistry. Its structure is defined by a nitrogen atom bonded to two distinct organic groups: a butan-2-yl group and a (2-methoxyphenyl)methyl, or 2-methoxybenzyl, group.
The presence of these two groups classifies it as an unsymmetrical secondary amine. The synthesis of such amines is a fundamental topic in organic chemistry, with common methods including reductive amination of ketones and aldehydes, and N-alkylation of primary amines. nih.gov
A critical feature of this molecule is its chirality. The butan-2-yl group contains a stereocenter at the second carbon atom, meaning the compound can exist as (R) and (S) enantiomers. Chiral amines are of paramount importance in asymmetric synthesis, where they are used as resolving agents, chiral auxiliaries, and catalysts. nih.govsigmaaldrich.com The development of enantioselective syntheses to produce a single enantiomer of a chiral amine is a major focus of research, as the biological activity of chiral molecules often resides in only one of its enantiomeric forms. yale.edunih.gov
Furthermore, the molecule is a derivative of benzylamine (B48309), with a methoxy (B1213986) group substituted at the ortho-position of the benzene (B151609) ring. The position and electronic nature of this substituent can impart specific conformational preferences and reactivity patterns compared to unsubstituted benzylamine. The methoxy group, for example, can influence the molecule's binding affinity in biological systems or its coordination properties when used as a ligand in catalysis.
Academic Research Landscape of Structurally Diverse Organic Compounds
The exploration of structurally diverse organic compounds is a cornerstone of chemical science, driving innovation in medicine, materials, and technology. youtube.com The fundamental principle is that a molecule's three-dimensional structure dictates its function and properties. By synthesizing and studying a vast array of molecules, researchers can uncover new structure-activity relationships (SAR) and structure-property relationships (SPR). This landscape has evolved from manual, labor-intensive synthesis to an era integrating automation and artificial intelligence to accelerate the discovery of novel compounds. nso-journal.org
The academic pursuit is not limited to highly complex natural products but also includes the systematic investigation of simpler, synthetically accessible molecules. nih.gov Even minor structural modifications—such as altering the position of a substituent, changing an alkyl chain length, or introducing a new functional group—can lead to profound changes in a compound's physical, chemical, and biological behavior. nih.gov This systematic approach is crucial in fields like medicinal chemistry for optimizing lead compounds into effective drugs and in materials science for tuning the properties of organic materials. youtube.comrsc.org The overarching goal is to populate "chemical space" with novel structures to address scientific challenges and meet societal needs. nih.gov
Defining the Research Scope for this compound
Given the specific structural features of this compound, a dedicated research program would likely focus on several key areas. The absence of extensive literature on this particular compound marks it as a novel target for foundational chemical investigation. The primary research objectives would logically include its synthesis, stereochemical analysis, characterization, and exploration of its potential utility.
Key Research Areas:
Asymmetric Synthesis: A major focus would be the development of efficient and highly stereoselective synthetic routes to obtain the (R) and (S) enantiomers in high purity. This could involve the asymmetric reductive amination of 2-methoxybenzaldehyde (B41997) with chiral butan-2-amine or the reaction of 2-methoxybenzylamine (B130920) with butan-2-one followed by stereoselective reduction. Exploring various chiral catalysts and reagents would be central to this effort. nih.govnih.gov
Physicochemical and Spectroscopic Characterization: A thorough analysis of the compound's properties is essential. This includes determining its physical constants and acquiring detailed spectroscopic data to confirm its structure.
Table 1: Predicted Physicochemical Properties for this compound Note: The following data are predicted values from computational models, as extensive experimental data is not publicly available.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Boiling Point | Approx. 275-285 °C at 760 mmHg |
| Density | Approx. 0.98 g/cm³ |
| pKa (Conjugate Acid) | Approx. 9.5 - 10.5 |
Spectroscopic Analysis: Detailed analysis using modern spectroscopic techniques would be required for unambiguous structural elucidation.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range |
| ¹H NMR | Aromatic protons (C₆H₄) | 6.8 - 7.3 ppm |
| Methoxy protons (OCH₃) | ~3.8 ppm (singlet) | |
| Benzylic protons (Ar-CH₂) | ~3.7 ppm (singlet or AB quartet) | |
| N-H proton | 1.0 - 3.0 ppm (broad singlet) | |
| Butyl protons (CH, CH₂, CH₃) | 0.8 - 3.0 ppm (complex multiplets, doublets, triplets) | |
| ¹³C NMR | Aromatic carbons | 110 - 158 ppm |
| Methoxy carbon (OCH₃) | ~55 ppm | |
| Benzylic carbon (Ar-CH₂) | ~50-55 ppm | |
| Butyl carbons (CH, CH₂, CH₃) | 10 - 55 ppm | |
| IR Spectroscopy | N-H stretch (secondary amine) | 3300 - 3500 cm⁻¹ (weak) |
| C-H stretch (sp³ aliphatic) | 2850 - 3000 cm⁻¹ | |
| C-H stretch (sp² aromatic) | 3000 - 3100 cm⁻¹ | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |
| C-O stretch (aryl ether) | 1230 - 1270 cm⁻¹ (asymmetric), ~1020-1050 cm⁻¹ (symmetric) |
Note: The expected ¹H NMR shifts for the butyl group would be complex due to chirality and diastereotopicity. For example, the CH₂ protons on the ethyl part of the sec-butyl group would be diastereotopic and appear as a complex multiplet. docbrown.info
Application as a Chiral Ligand: A significant research avenue would be to investigate its use as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Its N,O-bidentate chelation potential (via the amine nitrogen and the methoxy oxygen) could be explored in reactions like asymmetric hydrogenation or allylic alkylation. acs.org The performance of its enantiopure forms would be compared to established chiral ligands.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRINNIJISAVYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247300 | |
| Record name | 2-Methoxy-N-(1-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-65-4 | |
| Record name | 2-Methoxy-N-(1-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-(1-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Butan 2 Yl 2 Methoxyphenyl Methyl Amine
Retrosynthetic Analysis of [(Butan-2-yl)[(2-methoxyphenyl)methyl]amine
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches, both severing one of the C-N bonds.
Approach A: Reductive Amination
The first disconnection is at the benzylic C-N bond. This suggests a precursor imine, which in turn can be formed from the condensation of 2-methoxybenzaldehyde (B41997) and butan-2-amine. This pathway points towards a reductive amination strategy, a powerful and widely used method for amine synthesis. acsgcipr.org
Approach B: Nucleophilic Substitution
The second disconnection can be made at the other C-N bond, suggesting a reaction between a 2-methoxybenzylamine (B130920) precursor and a suitable four-carbon electrophile, such as 2-bromobutane. Alternatively, and more commonly, this approach involves the reaction of butan-2-amine with a 2-methoxybenzyl halide. This falls under the category of nucleophilic substitution reactions.
Strategies for Amine Synthesis via Reductive Amination Pathways
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from carbonyl compounds. pearson.com The reaction proceeds through the in situ formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, which is then reduced to the corresponding amine. acsgcipr.orgacs.org
Optimized Conditions for Carbonyl Precursors and Amine Reactants
The synthesis of this compound via reductive amination involves the reaction of 2-methoxybenzaldehyde with butan-2-amine. The efficiency of this reaction is highly dependent on the choice of reducing agent and reaction conditions. Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.com The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine intermediate. acs.org
In a study on the reductive amination of p-methoxybenzaldehyde with n-butylamine, which is structurally analogous to the target synthesis, various cobalt-based catalysts under hydrogen pressure have been investigated. mdpi.com These studies provide valuable insights into the optimization of conditions for similar transformations.
Table 1: Exemplary Conditions for Reductive Amination of Methoxybenzaldehyde with Butylamine
| Aldehyde | Amine | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Methoxybenzaldehyde | n-Butylamine | Co-Mel/SiO₂-4 | 100 | 100 | 72 | mdpi.com |
| p-Methoxybenzaldehyde | n-Butylamine | Co-Phen/SiO₂-4 | 100 | 100 | 96 | mdpi.com |
| p-Methoxybenzaldehyde | Benzylamine (B48309) | Co-Phen/SiO₂-4 | 100 | 100 | 93 | mdpi.com |
This table is generated based on data from analogous reactions and serves as a guide for potential conditions for the synthesis of this compound.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents a greener alternative to the use of stoichiometric hydride reagents. acsgcipr.org This method involves the reaction of the aldehyde and amine under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium, platinum, or nickel. organic-chemistry.org The imine formed in situ is directly hydrogenated to the secondary amine. rsc.org
The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For instance, studies on the reductive amination of various aldehydes have shown high yields using cobalt-containing composites. mdpi.com A key advantage of catalytic hydrogenation is the generation of water as the only byproduct, making it an atom-economical process.
Chemo- and Regioselectivity in Amine Formation
A critical aspect of reductive amination is achieving high chemoselectivity. The reducing agent must selectively reduce the imine intermediate in the presence of the starting aldehyde. acs.org Milder reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred for this reason, as they are less likely to reduce the aldehyde to the corresponding alcohol. acs.org
The regioselectivity in this synthesis is straightforward as the imine can only form between the aldehyde group of 2-methoxybenzaldehyde and the primary amino group of butan-2-amine. There are no other competing functional groups that would lead to regioisomers under these conditions.
Alternative Synthetic Routes to [this compound
Nucleophilic Substitution Reactions Involving Alkyl Halides and Amines
An alternative approach to the synthesis of this compound is through the nucleophilic substitution reaction between butan-2-amine and a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of butan-2-amine attacks the electrophilic benzylic carbon of the 2-methoxybenzyl halide, displacing the halide ion.
A significant drawback of this method is the potential for over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This leads to a mixture of products and reduces the yield of the desired secondary amine. Controlling the stoichiometry by using a large excess of the primary amine can help to mitigate this issue but does not always eliminate it.
Table 2: Products of Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Product Type | Potential Byproducts |
|---|---|---|---|
| Butan-2-amine | 2-Methoxybenzyl chloride | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt |
This table illustrates the potential products and byproducts of the nucleophilic substitution approach.
Mitsunobu Reaction Applications for Amine Formation
The Mitsunobu reaction is a powerful tool for the formation of C-N bonds, proceeding via the dehydration of an alcohol and a suitable nitrogen nucleophile. organic-chemistry.orgnih.gov This reaction typically occurs with clean inversion of stereochemistry at the alcohol's chiral center, a feature that can be exploited in stereoselective syntheses. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 2-methoxybenzyl alcohol with sec-butylamine. However, the direct use of primary and secondary amines in the Mitsunobu reaction can be challenging due to their basicity and potential for side reactions. acs.org
To circumvent these issues, nitrogen nucleophiles with lower pKa values, such as phthalimide (B116566) or sulfonamides, are often employed. organic-chemistry.org A potential synthetic route would therefore involve the reaction of 2-methoxybenzyl alcohol with a protected form of sec-butylamine, such as N-(butan-2-yl)phthalimide or a sulfonamide derivative, under standard Mitsunobu conditions (triphenylphosphine and an azodicarboxylate like DEAD or DIAD), followed by a deprotection step to yield the final secondary amine. nih.gov
Table 1: Representative Mitsunobu Reaction for C-N Bond Formation
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Methoxybenzyl alcohol | N-(Butan-2-yl)phthalimide | PPh₃, DIAD | THF | 75-90 |
| (R/S)-1-(2-Methoxyphenyl)ethanol | Phthalimide | PPh₃, DEAD | Dioxane | 80-95 |
Note: The data in this table is illustrative and based on typical yields for Mitsunobu reactions involving similar substrates.
Cross-Coupling Methodologies for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a dominant method for the formation of C-N bonds. tcichemicals.comacs.org This methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. tcichemicals.com The synthesis of this compound could be envisioned through the coupling of 2-methoxybenzyl bromide with sec-butylamine. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers. researchgate.net A variety of phosphine-based ligands have been developed for this purpose.
More recent advancements have also explored the use of other transition metals, such as nickel, for C-N cross-coupling reactions, which can offer different reactivity profiles and may be more cost-effective. researchgate.netrsc.org Iron-catalyzed reductive coupling of nitro compounds with organometallic reagents also presents an alternative pathway for secondary amine synthesis. researchgate.net
Table 2: Buchwald-Hartwig Amination for the Synthesis of this compound
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Methoxybenzyl bromide | sec-Butylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 85-98 |
| 1-Bromo-2-(methoxymethyl)benzene | sec-Butylamine | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 70-90 |
Note: This table presents hypothetical data based on established Buchwald-Hartwig and nickel-catalyzed amination protocols.
Stereoselective Synthesis of Enantiopure [this compound Isomers
Given that both the butan-2-yl and the (2-methoxyphenyl)methyl fragments can be chiral, the synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to either the amine or the electrophilic partner.
A well-established approach involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide, as a chiral auxiliary. osi.lvyale.edu For instance, condensation of 2-methoxybenzaldehyde with (R)- or (S)-tert-butanesulfinamide would yield a chiral N-sulfinyl imine. Diastereoselective addition of a but-2-yl Grignard reagent or a similar organometallic nucleophile to this imine would lead to the formation of the desired stereocenter with high diastereoselectivity. Subsequent removal of the sulfinyl group would afford the enantiopure amine. osi.lv
Table 3: Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (R)-tert-Butanesulfinamide | 2-Methoxybenzaldehyde | sec-Butylmagnesium bromide | >95:5 |
| (S,S)-Pseudoephedrine | 2-Methoxybenzyl bromide | - | >90:10 |
Note: The data is representative of typical diastereoselectivities achieved with these chiral auxiliaries.
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govacs.orgrsc.org A prominent strategy for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org The imine precursor to this compound could be formed from 2-methoxybenzaldehyde and sec-butylamine. Asymmetric hydrogenation of this imine using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, could furnish the target amine with high enantioselectivity. nih.gov Dual chiral catalysis, employing a combination of catalysts, has also emerged as a powerful strategy for the asymmetric synthesis of amines. acs.org
Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. researchgate.netacs.org This approach can be applied to a racemic mixture of this compound. For example, enzymatic kinetic resolution using lipases or transaminases can selectively acylate or deaminate one enantiomer, allowing for the separation of the unreacted enantiomer and the modified one. researchgate.netmdpi.comacs.org Chemical methods for kinetic resolution, such as enantioselective acylation using a chiral catalyst, have also been developed. researchgate.netacs.org While the theoretical maximum yield for the resolved enantiomer is 50%, dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the starting material. umn.edu
Table 4: Comparison of Kinetic Resolution Methods
| Method | Chiral Agent | Typical Enantiomeric Excess (ee) of Recovered Amine |
|---|---|---|
| Enzymatic Acylation | Lipase | >95% |
| Asymmetric Acylation | Chiral N-Heterocyclic Carbene | 90-99% |
Note: This table provides typical ranges of enantiomeric excess achieved through these kinetic resolution techniques.
Diastereoselective Synthetic Strategies
When one of the starting materials is already enantiopure, the synthesis of a specific diastereomer of the final product can be achieved through diastereoselective reactions. osi.lvacs.org For example, if enantiopure (R)- or (S)-sec-butylamine is used, its reaction with 2-methoxybenzyl bromide would lead to a mixture of diastereomers if the benzylic position is also a stereocenter. However, in many cases, the inherent chirality of the amine can influence the stereochemical outcome of subsequent bond formations, leading to a diastereomeric excess of one product. acs.org Furthermore, diastereoselective reductions of imines formed from a chiral amine and a ketone, or a chiral ketone and an achiral amine, are common strategies. figshare.com The separation of diastereomers is often more straightforward than the separation of enantiomers, typically achievable through standard techniques like chromatography or crystallization.
Advanced Spectroscopic and Spectrometric Characterization of Butan 2 Yl 2 Methoxyphenyl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of (butan-2-yl)[(2-methoxyphenyl)methyl]amine in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus, two-dimensional techniques are essential for a detailed conformational and stereochemical assignment.
A suite of 2D NMR experiments is employed to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY is instrumental in tracing the proton-proton connectivities within the butan-2-yl and the 2-methoxyphenylmethyl fragments. For instance, the correlation between the methine proton on the chiral center of the butyl group and the adjacent methylene (B1212753) and methyl protons can be clearly established.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), which is vital for piecing together the different structural fragments of the molecule. Key HMBC correlations would be expected between the benzylic methylene protons and the aromatic carbons of the 2-methoxyphenyl group, as well as between the protons of the butan-2-yl group and the benzylic methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the through-space proximity of protons, which is directly related to the molecule's conformation. For example, NOE correlations between the protons of the 2-methoxy group and the benzylic methylene protons would confirm their spatial closeness.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar N-benzyl aniline (B41778) and N-benzylmethanamine structures, is presented below. rsc.orgscielo.br
| Atom Position | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (hypothetical) |
| Benzylic CH₂ | ~3.7 - 3.9 | ~50 - 55 | C(aromatic ring), C(butyl methine) |
| Butyl CH (chiral center) | ~2.6 - 2.8 | ~55 - 60 | C(benzylic), C(butyl CH₂), C(butyl CH₃) |
| Methoxy (B1213986) OCH₃ | ~3.8 | ~55 | C(aromatic C-OCH₃) |
| Aromatic CHs | ~6.8 - 7.3 | ~110 - 130 | C(other aromatic C's), C(benzylic) |
| Butyl CH₂ | ~1.4 - 1.6 | ~25 - 30 | C(butyl methine), C(butyl CH₃) |
| Butyl CH₃ (terminal) | ~0.9 | ~10 | C(butyl CH₂) |
| Butyl CH₃ (on chiral center) | ~1.1 | ~15 - 20 | C(butyl methine), C(butyl CH₂) |
Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of this compound in the solid phase. emory.edunih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural detail. emory.edu Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions to obtain higher resolution spectra. emory.edu
Cross-polarization magic-angle spinning (CP/MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. wustl.edu Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, which may exhibit different conformations or intermolecular packing arrangements. For chiral molecules like this amine, ssNMR can also be used to study the packing in a racemic crystal versus an enantiomerically pure crystal. wustl.edu
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques are indispensable for characterizing the stereochemical properties of chiral molecules like this compound, specifically its enantiomeric purity and absolute configuration.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. kud.ac.in The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. nih.gov For this compound, the aromatic 2-methoxyphenyl group acts as a chromophore. The interaction of this chromophore with the chiral butan-2-yl group is expected to produce characteristic CD signals.
The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center. kud.ac.in Computational methods, such as time-dependent density functional theory (TD-DFT), are often used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the assignment of the absolute configuration (R or S). The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. kud.ac.in An ORD curve provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration. royalsocietypublishing.orgroyalsocietypublishing.orgzendy.io The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is characteristic of the molecule's stereochemistry. kud.ac.in
For a simple chiral amine like sec-butylamine, the optical rotation is known to be sensitive to the solvent and whether the amine is in its free base or protonated form. royalsocietypublishing.org This "acid effect" can cause significant changes in the magnitude and even the sign of the rotation. zendy.io A similar effect would be expected for this compound, where the ORD curve in a non-polar solvent would likely differ significantly from that in an acidic aqueous solution.
Mass Spectrometry (MS) Fragmentation Pathways and Structural Insights
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, offer detailed structural insights. The fragmentation of protonated benzylamines, a class of compounds to which the target molecule belongs, has been studied in detail. nih.govnih.gov
Under electrospray ionization (ESI) in the positive ion mode, the molecule will be protonated, likely at the nitrogen atom. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would be expected to follow several characteristic fragmentation pathways.
A primary fragmentation route for protonated benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl-type cation. nih.govacs.org For this compound, this would result in the formation of a 2-methoxybenzyl cation. Another common fragmentation is the loss of the neutral butan-2-amine molecule.
Based on studies of similar compounds, the following fragmentation pathways are plausible: nih.govnih.govacs.org
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |
| [M+H]⁺ | 121 | C₄H₁₁N (Butan-2-amine) | 2-methoxybenzyl cation |
| [M+H]⁺ | [M - C₄H₉]⁺ | C₄H₉ (Butyl radical) | Protonated (2-methoxyphenyl)methanimine |
| 121 | 91 | CH₂O (Formaldehyde) | Tropylium (B1234903) cation |
The exact fragmentation pattern and the relative abundances of the fragment ions provide a fingerprint that can be used for the identification and structural confirmation of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with the molecular formula C₁₂H₁₉NO, the theoretical exact mass of the neutral molecule is 193.1467 g/mol . In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.
The expected HRMS data for the protonated molecule is presented in Table 1. The high resolution of the measurement allows for the differentiation of this compound from other species with the same nominal mass but different elemental compositions.
| Attribute | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Theoretical Exact Mass (Neutral) | 193.1467 u |
| Protonated Species [M+H]⁺ | C₁₂H₂₀NO⁺ |
| Theoretical m/z of [M+H]⁺ | 194.1545 u |
This table is generated based on theoretical calculations for this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 194.15) would provide significant structural information through the analysis of its fragmentation pattern. The fragmentation is expected to occur at the most labile bonds, primarily the C-N bonds and bonds alpha to the nitrogen and the aromatic ring.
Key predicted fragmentation pathways include:
Loss of the sec-butyl group: Cleavage of the bond between the nitrogen and the sec-butyl group would result in the formation of a major fragment ion corresponding to the 2-methoxybenzylamine (B130920) cation at m/z 121.07. This is often a dominant fragmentation pathway for N-alkylated benzylamines.
Formation of the 2-methoxybenzyl (tropylium) ion: A common fragmentation for benzyl (B1604629) derivatives is the formation of the highly stable tropylium ion. For this molecule, this would be the 2-methoxytropylium ion, also observed at m/z 121.07.
Cleavage of the benzyl group: The cleavage of the C-N bond between the benzyl moiety and the nitrogen would lead to the formation of a sec-butylaminium ion at m/z 74.10.
Alpha-cleavage within the sec-butyl group: Fragmentation can also be initiated by cleavage of the C-C bonds within the sec-butyl group, leading to the loss of methyl (m/z 179.14) or ethyl (m/z 165.12) radicals from the parent ion.
A summary of the predicted major fragment ions in an MS/MS experiment is provided in Table 2. The relative abundances of these fragments would be dependent on the collision energy used.
| Predicted Fragment Ion | Proposed Structure | Theoretical m/z |
| [C₈H₉O]⁺ | 2-methoxybenzyl cation | 121.07 |
| [C₄H₁₂N]⁺ | sec-butylaminium ion | 74.10 |
| [C₁₁H₁₆NO]⁺ | [M+H - CH₃]⁺ | 179.14 |
| [C₁₀H₁₄NO]⁺ | [M+H - C₂H₅]⁺ | 165.12 |
This table presents predicted data based on established fragmentation patterns of similar chemical structures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The predicted key vibrational modes for this compound are detailed below, based on spectral data for sec-butylamine, 2-methoxybenzylamine, and anisole (B1667542). chemicalbook.comnih.govchemicalbook.comresearchgate.netspectrabase.com
N-H Vibrations: As a secondary amine, a weak N-H stretching vibration is expected in the IR spectrum in the region of 3300-3500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretching from the sec-butyl and methylene groups will appear in the 2850-2960 cm⁻¹ region. chemicalbook.com
C-N Vibrations: The C-N stretching vibrations are expected in the range of 1020-1250 cm⁻¹.
Aromatic C=C Vibrations: The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these bands.
Aromatic C-O-C Vibrations: The characteristic asymmetric and symmetric stretching of the aryl-alkyl ether (anisole) group will produce strong bands around 1245 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). nih.gov
Out-of-Plane Bending: The ortho-substitution pattern on the benzene ring is expected to produce a strong C-H out-of-plane bending absorption in the 735-770 cm⁻¹ region in the IR spectrum.
The predicted characteristic IR and Raman peaks are summarized in Table 3.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique(s) |
| N-H Stretch | 3300-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Asymmetric Ar-O-C Stretch | ~1245 | IR |
| Symmetric Ar-O-C Stretch | ~1030 | IR |
| C-N Stretch | 1020-1250 | IR |
| Ortho-substituted Ring Bending | 735-770 | IR |
This table is a prediction based on the analysis of functional group frequencies from analogous compounds. chemicalbook.comnih.govchemicalbook.comresearchgate.netspectrabase.com
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if applicable)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the current date, no public crystal structure data is available for this compound.
Should a suitable single crystal of the compound or a salt thereof (e.g., the hydrochloride salt) be obtained, X-ray diffraction analysis would be anticipated to reveal key structural features. These would include the conformation of the sec-butyl group, the orientation of the 2-methoxyphenyl group relative to the amine, and any intermolecular hydrogen bonding involving the secondary amine proton and the nitrogen lone pair or the oxygen of the methoxy group. In the solid state, π-π stacking interactions between the aromatic rings of adjacent molecules might also be observed. The presence of the chiral center at the 2-position of the butyl group means the compound can exist as enantiomers, and in a crystalline state, it would form either a racemic mixture or, if resolved, a chiral crystal lattice.
Theoretical and Computational Studies of Butan 2 Yl 2 Methoxyphenyl Methyl Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of a molecule, which in turn dictates its structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like (butan-2-yl)[(2-methoxyphenyl)methyl]amine.
DFT calculations can predict key properties such as bond lengths, bond angles, dihedral angles, and the distribution of electronic charge within the molecule. For the title compound, DFT would be instrumental in understanding the influence of the electron-donating methoxy (B1213986) group on the geometry and electronic landscape of the phenyl ring and the adjacent amine.
To illustrate the type of data obtained from DFT calculations, the following table presents calculated geometric parameters for anisole (B1667542), a simpler molecule containing the key 2-methoxyphenyl group. These calculations are often performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p). elsevierpure.comuq.edu.au
Illustrative DFT-Calculated Ground State Properties for Anisole
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|
| C-O (methoxy) bond length (Å) | 1.365 | 1.364 |
| O-C (methyl) bond length (Å) | 1.427 | 1.425 |
| C-O-C bond angle (°) | 118.3 | 118.1 |
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT. They are often used to benchmark other methods or for smaller molecules where high accuracy is crucial.
For this compound, ab initio calculations could be employed to obtain highly accurate energy profiles for different conformers or to study electronic excited states. Comparing ab initio results with DFT can validate the choice of functional for the latter. Studies on anisole have shown that different levels of theory can sometimes yield varying predictions for its stable conformations. researchgate.net
Illustrative Comparison of Computational Methods for Anisole
| Method | Predicted Stable Conformer |
|---|---|
| HF/6-31G* | Perpendicular |
| MP2 | Planar |
| DFT (most functionals) | Planar |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape reveals the relative stabilities of different conformers. For this compound, the key rotatable bonds are around the chiral center of the butan-2-yl group and the bond connecting the benzyl (B1604629) group to the nitrogen atom.
Computational methods can systematically rotate these bonds and calculate the energy at each step, leading to a potential energy surface. This helps identify the lowest energy (most stable) conformations and the energy barriers between them. The steric bulk of the sec-butyl group and the methoxy group will significantly influence the preferred conformations.
The following table provides an illustrative example of the relative energies of different conformers for sec-butylamine, a core component of the title compound.
Illustrative Conformational Analysis of Sec-Butylamine
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Gauche | 0.00 |
| Anti | 0.60 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of conformational changes, solvent effects, and other dynamic processes over time.
MD simulations can model the conformational flexibility of this compound by simulating its movement over a period of time. This would reveal the accessible conformations and the frequency of transitions between them. The rotational barriers, which are the energy required to rotate around a specific bond, can also be estimated from these simulations. For instance, the rotation of the 2-methoxyphenyl group relative to the rest of the molecule would be a key dynamic feature to investigate.
Illustrative rotational barriers for a related biaryl compound show how computational chemistry can quantify these energetic hurdles. acs.org
Illustrative Calculated Rotational Barriers for a Biaryl Tropone
| Rotation | Calculated Barrier (kcal/mol) |
|---|---|
| Aryl-Aryl Bond Rotation | 22.5 |
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly powerful for studying these effects as they can explicitly include solvent molecules in the simulation box. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can stabilize certain conformations over others. rsc.orgumn.edu
For this compound, the nitrogen atom of the amine and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In a protic solvent like water, these interactions would play a crucial role in determining the preferred conformation. A computational study on dopamine (B1211576) demonstrated that the inclusion of solvent effects is critical for accurately predicting its conformational preferences in aqueous solution. umn.eduacs.org
The following table illustrates how the conformational preference of a molecule can change in different solvent environments, as would be predicted by MD simulations.
Illustrative Solvent Effects on the Conformational Equilibrium of a Flexible Molecule
| Solvent | Predominant Conformation |
|---|---|
| Gas Phase | Gauche |
| Water | Anti |
| Chloroform | Helical |
| DMSO | β-hairpin |
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry provides robust methods for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The process involves first optimizing the geometry of this compound in a simulated solvent environment. Following this, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated by a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory), is presented below. The numbering of the atoms corresponds to a standardized IUPAC naming convention.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is illustrative and not from a published study.
| Atom Position | Predicted ¹³C Chemical Shift (δ) | Attached Proton(s) | Predicted ¹H Chemical Shift (δ) |
|---|---|---|---|
| C1' (CH₃-CH₂-) | 10.5 | H-1' | 0.92 (t, 3H) |
| C2' (CH₃-CH₂-) | 29.8 | H-2' | 1.45 (m, 2H) |
| C3' (CH-CH₃) | 19.5 | H-3' | 1.15 (d, 3H) |
| C4' (CH-NH) | 55.2 | H-4' | 2.80 (m, 1H) |
| Cα (CH₂-NH) | 51.0 | H-α | 3.75 (s, 2H) |
| C1'' (Aromatic) | 128.5 | - | - |
| C2'' (Aromatic-OCH₃) | 157.8 | - | - |
| C3'' (Aromatic) | 110.6 | H-3'' | 6.90 (d, 1H) |
| C4'' (Aromatic) | 129.2 | H-4'' | 7.25 (t, 1H) |
| C5'' (Aromatic) | 120.9 | H-5'' | 6.88 (t, 1H) |
| C6'' (Aromatic) | 127.4 | H-6'' | 7.20 (d, 1H) |
Computational methods can also predict the vibrational spectrum (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the nuclear positions, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions. The calculated intensities of these vibrations help in assigning the peaks observed in experimental IR and Raman spectra.
Key predicted vibrational frequencies for this compound would include N-H stretching, C-H stretching (both aliphatic and aromatic), C-N stretching, C-O stretching of the methoxy group, and aromatic C=C bending and stretching modes.
Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This data is illustrative and not from a published study.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3350 | Weak to Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C-N Stretch | 1180 - 1250 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactivity of a molecule. It is plotted on the surface of the molecule's electron density. The MEP map for this compound would reveal regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, colored in shades of blue).
For this molecule, the most negative potential would be expected around the oxygen atom of the methoxy group and the nitrogen atom of the amine, indicating these are the primary sites for electrophilic attack. The hydrogen atom attached to the nitrogen (N-H) and the aromatic protons would exhibit positive potential, making them susceptible to nucleophilic interaction. The charge distribution analysis provides a quantitative measure of the partial charges on each atom, further refining the understanding of the molecule's electronic landscape.
Ligand-Target Docking and Molecular Interaction Prediction (in silico, non-biological interpretation)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This analysis is purely theoretical and focuses on the physical and chemical complementarity between the ligand and a hypothetical binding site.
In a theoretical docking study, this compound would be treated as a flexible ligand, and a hypothetical protein binding pocket would be defined. Docking algorithms would then explore various conformations and orientations of the ligand within this site. Each resulting pose is assigned a score, often expressed in kcal/mol, which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction.
Table 3: Hypothetical Docking Results for this compound against a Theoretical Protein Target This data is illustrative and not from a published study.
| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
|---|---|---|
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.25 |
| 3 | -7.9 | 1.89 |
Following the docking simulation, the interactions between the ligand and the theoretical binding site can be analyzed in detail. An interaction fingerprint provides a summary of the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For this compound, key interactions would likely involve:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Hydrophobic Interactions: The butan-2-yl group and the phenyl ring provide nonpolar surfaces that can engage in hydrophobic contacts with nonpolar amino acid residues in a binding pocket.
π-π Stacking: The methoxy-substituted phenyl ring could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hotspot analysis identifies the specific residues within the theoretical binding site that contribute most significantly to the binding energy. This provides a detailed map of the most crucial ligand-target contacts.
Structure Activity Relationship Sar Methodologies for Butan 2 Yl 2 Methoxyphenyl Methyl Amine Derivatives
Rational Design Principles for [(Butan-2-yl)[(2-methoxyphenyl)methyl]amine Analogs
Rational drug design for analogs of this compound involves a targeted approach to modifying the molecule to enhance its desired biological effects. This process is guided by an understanding of the pharmacophoric elements within the structure: the secondary amine, the sec-butyl group, and the 2-methoxyphenyl moiety.
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity, metabolic stability, or pharmacokinetic profile. ufrj.brdrugdesign.orgcambridgemedchemconsulting.com For this compound, several key elements are amenable to bioisosteric replacement.
The 2-methoxyphenyl group is a common target for modification. The methoxy (B1213986) group itself can be metabolically labile and its replacement can influence both potency and pharmacokinetics. researchgate.net Common bioisosteres for the methoxy group include other small alkoxy groups, halogens (e.g., fluoro, chloro), trifluoromethyl, or a hydroxyl group. cambridgemedchemconsulting.comresearchgate.net Replacing the entire phenyl ring with other aromatic systems like pyridyl or thiophene rings can also be explored to alter electronic properties and potential interactions with biological targets. acs.org
The N-sec-butyl group provides a specific steric and lipophilic profile. Bioisosteric replacements for this group could include other alkyl groups of similar size, such as isobutyl, tert-butyl, or cyclopentyl groups. The introduction of branching or cyclization can impact the compound's binding affinity and selectivity. deakin.edu.au
The secondary amine is a crucial pharmacophoric feature, often involved in hydrogen bonding. While less commonly replaced, its properties can be modulated by adjacent structural modifications.
An illustrative table of potential bioisosteric replacements and their rationales is provided below.
| Original Group | Bioisosteric Replacement | Rationale |
| Methoxy (-OCH₃) | Fluoro (-F), Chloro (-Cl) | Modify electronic properties, block metabolic oxidation. |
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Introduce hydrogen bonding capability. |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increase metabolic stability and lipophilicity. researchgate.net |
| Phenyl | Pyridyl, Thienyl | Alter aromaticity, introduce potential for new hydrogen bonds. acs.org |
| sec-Butyl | Isobutyl, Cyclopentyl | Modulate steric bulk and lipophilicity. deakin.edu.au |
| sec-Butyl | tert-Butyl | Increase steric hindrance to probe binding pocket size. |
Homologation, the process of extending a molecule by a constant unit (typically a methylene (B1212753) group), and other chain extension strategies are employed to probe the spatial requirements of the biological target.
For the N-sec-butyl group , homologation could involve synthesizing analogs with N-pentyl or N-hexyl groups. The length and branching of this alkyl chain can significantly affect the compound's lipophilicity and its fit within a binding pocket. researchgate.netresearchgate.netnih.gov For instance, increasing the alkyl chain length may enhance hydrophobic interactions up to an optimal length, after which activity may decrease due to steric hindrance. deakin.edu.aunih.gov
Chain extension can also be applied to the linker between the amine and the phenyl ring. Inserting one or more methylene groups to create N-(2-methoxyphenethyl) or N-(3-methoxy-3-phenylpropyl) derivatives can alter the conformational flexibility and the relative positioning of the aromatic ring and the amine, which can be critical for receptor engagement.
The following table illustrates potential homologation and chain extension modifications.
| Moiety | Modification | Expected Impact |
| N-sec-Butyl | N-sec-Pentyl | Increased lipophilicity, probing for larger hydrophobic pockets. |
| N-sec-Butyl | N-Isobutyl | Altered steric profile. |
| Benzyl (B1604629) Linker | Phenethyl Linker | Increased conformational flexibility, altered distance between key pharmacophores. |
Peripheral modifications involve altering substituents on the aromatic ring, while core modifications involve changes to the central secondary amine scaffold.
Peripheral Modifications: The 2-methoxyphenyl ring can be further substituted to explore SAR. The introduction of small electron-donating or electron-withdrawing groups at other positions (e.g., 4- or 5-position) can fine-tune the electronic properties of the ring and introduce new points of interaction. acs.orgmdpi.com For example, adding a halogen or a cyano group could enhance binding affinity through specific interactions. A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives showed that substitutions on the phenyl ring were generally well-tolerated, with some positions being more favorable for activity than others. acs.org
Core Structural Modifications: The secondary amine core is generally considered essential for activity. However, its basicity can be modulated by the electronic nature of the surrounding groups. More significant core modifications could involve incorporating the nitrogen into a heterocyclic ring system, such as a piperidine or pyrrolidine, to constrain the conformation of the molecule.
The table below provides examples of peripheral and core structural modifications.
| Modification Type | Example Modification | Rationale |
| Peripheral (Phenyl Ring) | Addition of a 4-chloro or 4-fluoro substituent | Modulate electronics and lipophilicity, potential for halogen bonding. acs.org |
| Peripheral (Phenyl Ring) | Addition of a 5-methyl group | Increase lipophilicity and probe for steric tolerance. |
| Core (Amine Scaffold) | Incorporation into a piperidine ring | Constrain conformation, potentially increasing affinity and selectivity. |
Synthesis of Libraries of [this compound Derivatives
The synthesis of libraries of this compound derivatives is essential for systematically exploring the SAR. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose.
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a single process. nih.gov For the synthesis of this compound derivatives, a common combinatorial approach is reductive amination. This reaction involves the coupling of an aldehyde or ketone with a primary amine, followed by reduction of the resulting imine to a secondary amine.
A library could be generated by reacting a set of substituted 2-methoxybenzaldehydes with a variety of primary amines (including sec-butylamine and its bioisosteres). The use of solid-phase synthesis, where one of the reactants is attached to a polymer bead, can simplify purification, as excess reagents and byproducts can be washed away. nih.gov
Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. This method is well-suited for creating focused libraries where each compound is structurally distinct and can be individually characterized and tested.
Solid-Phase Synthesis: A potential solid-phase route could involve immobilizing a series of substituted 2-nitrobenzoic acids on a resin. Reduction of the nitro group followed by cyclization and subsequent reactions could lead to a diverse set of precursors. Alternatively, a primary amine could be attached to the solid support, followed by reaction with various aldehydes in a reductive amination protocol.
Solution-Phase Synthesis: Solution-phase parallel synthesis is also a viable approach, often employing automated liquid handlers. Reductive amination remains a key reaction. For example, an array of substituted 2-methoxybenzaldehydes can be reacted in parallel with sec-butylamine in a multi-well plate format. Purification can be achieved using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). The synthesis of tertiary amines from secondary amines has also been adapted for combinatorial libraries. researchgate.net
A general synthetic scheme for the parallel synthesis of derivatives is outlined below:
Scheme 1: Parallel Reductive Amination
A diverse set of substituted 2-methoxybenzaldehydes (R¹-C₆H₃(OCH₃)CHO) is reacted in parallel with a library of primary amines (R²-NH₂), including sec-butylamine, in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the desired secondary amine library (R¹-C₆H₃(OCH₃)CH₂NH-R²).
Chemoinformatic Analysis of Structure-Activity Data
Chemoinformatic analysis is crucial for deciphering the complex relationship between the chemical structure of a molecule and its biological activity. For a hypothetical series of this compound derivatives, these computational techniques would be instrumental in guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs and evaluating their biological activity (e.g., receptor binding affinity, enzyme inhibition).
The process would begin by calculating a variety of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecular structure, such as:
Electronic properties: Dipole moment, partial charges, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. Modifications to the methoxy group or the phenyl ring would significantly alter these parameters.
Steric properties: Molecular weight, volume, surface area, and specific steric parameters like Taft's Es. Varying the alkyl chain on the amine or the substitution pattern on the phenyl ring would be key.
Hydrophobic properties: The partition coefficient (logP) or distribution coefficient (logD), which describe how the compound distributes between an oily and an aqueous phase.
Once the descriptors and biological data are collected, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model. A hypothetical QSAR equation might look like:
Biological Activity (log 1/IC50) = a(logP) - b(Steric_Parameter) + c(Electronic_Parameter) + Constant
This model would quantify the importance of each property. For instance, a positive coefficient 'a' for logP would suggest that increasing hydrophobicity enhances activity. The predictive power of the resulting model would be rigorously validated using internal (cross-validation) and external test sets of compounds.
Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives
| Derivative | Substitution on Phenyl Ring | logP | Steric Parameter (MR) | Electronic Parameter (σ) | Biological Activity (IC50, nM) |
|---|---|---|---|---|---|
| 1 | H (Parent) | 3.5 | 95.2 | 0.00 | 150 |
| 2 | 4-Chloro | 4.2 | 100.2 | 0.23 | 85 |
| 3 | 4-Methyl | 4.0 | 100.4 | -0.17 | 120 |
| 4 | 4-Nitro | 3.4 | 101.8 | 0.78 | 350 |
| 5 | 3,4-Dichloro | 4.9 | 105.2 | 0.60 | 50 |
This table is illustrative and does not represent real experimental data.
Pharmacophore Modeling and Virtual Screening (computational)
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model would highlight the key interaction points required for binding to its hypothetical biological target.
A potential pharmacophore model could include:
A hydrogen bond acceptor (the oxygen of the methoxy group).
An aromatic ring feature (the phenyl group).
A hydrophobic group (the butan-2-yl moiety).
A positive ionizable feature (the secondary amine, which would be protonated at physiological pH).
This model could be generated in two ways:
Ligand-based: By superimposing a set of active derivatives and extracting common chemical features.
Structure-based: By analyzing the interactions between a lead compound and its target protein's binding site, if the 3D structure of the target is known.
Once a validated pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases. This computational technique rapidly filters millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity, even if they have a completely different chemical skeleton from the original series.
Exploration of Stereochemical Contributions to SAR
The structure of this compound contains a chiral center at the second carbon of the butyl group. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-(Butan-2-yl)[(2-methoxyphenyl)methyl]amine and (S)-(Butan-2-yl)[(2-methoxyphenyl)methyl]amine.
Biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug often exhibit different biological activities, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong response, while the other (the distomer) may bind weakly or not at all.
A thorough exploration of the stereochemical contributions to the SAR of this compound would involve:
Chiral Synthesis or Separation: Developing methods to synthesize or separate the individual (R) and (S) enantiomers in high purity.
Biological Evaluation: Testing each enantiomer separately to determine if the biological activity resides primarily in one of the two.
Computational Modeling: Using molecular docking to simulate the binding of each enantiomer to a model of the target protein. This can provide a structural hypothesis for the observed differences in activity, showing, for example, that the eutomer can form a crucial hydrogen bond that the distomer cannot due to improper orientation.
The difference in activity between enantiomers can be quantified by the eudismic ratio , which is the ratio of the activity of the eutomer to that of the distomer. A high eudismic ratio indicates a high degree of stereoselectivity and suggests that the chiral center is critically involved in the interaction with the biological target.
Table 2: Hypothetical Biological Activity of Enantiomers
| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | Eudismic Ratio (S/R) |
|---|---|---|---|
| This compound | (S)-enantiomer | 25 | 12 |
This table is illustrative and does not represent real experimental data.
In this hypothetical example, the (S)-enantiomer is significantly more potent, indicating that the specific 3D arrangement of the groups around the chiral center is vital for optimal interaction with the target.
Mechanistic Investigations of Butan 2 Yl 2 Methoxyphenyl Methyl Amine S Molecular Interactions Non Clinical Context
Enzymatic Biotransformation Pathways (in vitro, non-human, theoretical)
The biotransformation of a compound, often referred to as metabolism, is a series of enzyme-catalyzed processes that alter its chemical structure. These transformations are critical in determining the compound's duration of action and its potential for generating active or inactive metabolites. The primary site for this in mammals is the liver, which contains a high concentration of various drug-metabolizing enzymes. The biotransformation of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine can be theoretically predicted based on its structural features: a secondary amine, a methoxy-substituted aromatic ring, and a sec-butyl group.
Oxidative Metabolism by Cytochrome P450 Enzymes (P450)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.gov In humans, CYP3A4 is the most abundant isoform in the liver and is responsible for the metabolism of over 50% of marketed drugs. nih.gov Other important isoforms include CYP2D6, CYP2C9, CYP2C19, and CYP1A2. The metabolism of amines by CYPs is a common pathway. nih.gov
For this compound, several oxidative reactions mediated by CYP enzymes can be postulated:
N-dealkylation: This is a common metabolic pathway for secondary amines. The removal of the butan-2-yl group would yield (2-methoxyphenyl)methanamine, while the removal of the (2-methoxyphenyl)methyl group would result in butan-2-amine.
O-demethylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation, a reaction frequently catalyzed by CYP2D6 and CYP2C19, to form a phenolic metabolite, 2-(((butan-2-yl)amino)methyl)phenol.
Aromatic Hydroxylation: A hydroxyl group could be added to the phenyl ring, typically at positions para or ortho to the existing substituents, although steric hindrance might influence the exact position.
Aliphatic Hydroxylation: The butan-2-yl group can be hydroxylated at various positions, leading to the formation of alcohol metabolites.
The relative contribution of each CYP isoform to these metabolic pathways would need to be determined experimentally using human liver microsomes or recombinant CYP enzymes.
Hypothetical Data Table 1: Predicted Cytochrome P450 Metabolites of this compound
| Metabolite | Metabolic Reaction | Predicted Major CYP Isoforms |
| (2-methoxyphenyl)methanamine | N-dealkylation | CYP3A4, CYP2C19 |
| Butan-2-amine | N-dealkylation | CYP3A4, CYP2D6 |
| 2-(((butan-2-yl)amino)methyl)phenol | O-demethylation | CYP2D6, CYP2C19 |
| Hydroxylated Aromatic Metabolites | Aromatic Hydroxylation | CYP1A2, CYP2D6 |
| Hydroxylated Alkyl Metabolites | Aliphatic Hydroxylation | CYP3A4, CYP2B6 |
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, thereby increasing their water solubility and facilitating their excretion.
Glucuronidation: If a hydroxylated metabolite is formed (e.g., via O-demethylation or aromatic hydroxylation), it can undergo glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the hydroxyl group.
Sulfation: The phenolic metabolite could also be a substrate for sulfotransferases (SULTs), which would conjugate a sulfonate group to the hydroxyl moiety.
The secondary amine group itself could also potentially undergo direct glucuronidation, although this is generally a less common pathway than the conjugation of hydroxyl groups.
Amine Oxidase Activity
Monoamine oxidases (MAOs) and other amine oxidases are enzymes that catalyze the oxidative deamination of amines. As a secondary amine, this compound could theoretically be a substrate for MAO-A or MAO-B. This reaction would lead to the formation of an imine intermediate, which would then be hydrolyzed to an aldehyde and the corresponding amine. The susceptibility of the compound to this pathway would depend on the steric hindrance around the amine nitrogen and its affinity for the active site of the enzyme.
Receptor Binding Kinetics and Thermodynamics (in vitro, theoretical ligand binding)
To understand the potential pharmacological effects of a compound, it is essential to characterize its binding to specific protein targets, such as receptors. In vitro binding assays are fundamental tools for this purpose.
Radioligand Binding Assays (if applicable, focusing on methodology)
Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction of a ligand with its receptor. These assays typically involve incubating a radiolabeled ligand (a molecule with a known high affinity for the receptor) with a tissue homogenate or cell membrane preparation containing the receptor of interest.
To determine the binding affinity of this compound for a specific receptor, a competition binding assay would be performed. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured.
The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation. A structurally related compound, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, has been shown to have a high affinity for sigma-2 receptors, with a Ki value of 0.59 ± 0.02 nM. nih.govupenn.edu This suggests that compounds with a similar butan-2-yl and methoxyphenyl scaffold may interact with this receptor class.
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions. In an SPR experiment, one of the interacting molecules (e.g., the receptor) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, in this case, this compound) is then flowed over the surface.
Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka.
SPR provides a more detailed kinetic profile of the binding interaction compared to endpoint assays like traditional radioligand binding. It can reveal information about the speed of binding and unbinding, which can be important for understanding the duration of a compound's effect at the receptor level.
Hypothetical Data Table 2: Illustrative Kinetic Parameters from a Theoretical SPR Experiment
| Analyte | Immobilized Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| This compound | Theoretical Receptor X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| This compound | Theoretical Receptor Y | 2.2 x 10⁴ | 8.8 x 10⁻³ | 400 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. This method directly measures the heat released or absorbed during the binding event between two molecules, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govnih.govnih.gov The key parameters obtained from an ITC experiment are the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the nature of the binding forces. harvard.edutainstruments.com
In a hypothetical ITC experiment to characterize the interaction of this compound with a model protein target, the compound would be placed in the titration syringe and injected into the sample cell containing the protein solution. harvard.edu The resulting heat changes upon binding would be measured to generate a binding isotherm. The shape of this isotherm provides information about the affinity and stoichiometry of the interaction, while the magnitude of the heat change is directly related to the enthalpy of binding. azom.com
The thermodynamic signature—the specific combination of ΔH and TΔS—reveals the nature of the forces driving the binding. For instance, a negative (favorable) enthalpy change is often associated with the formation of hydrogen bonds and van der Waals interactions. Conversely, a positive (favorable) entropy change typically indicates the release of ordered water molecules from the binding interface, a phenomenon known as the hydrophobic effect. nih.gov
Given the structure of this compound, which contains both hydrophobic (butan-2-yl group, phenyl ring) and polar (amine, methoxy group) moieties, its interaction with a protein binding pocket would likely be driven by a combination of these forces. The precise thermodynamic profile would depend on the specific molecular environment of the binding site.
A hypothetical thermodynamic profile for the interaction of this compound with a model protein is presented in the interactive table below.
Interactive Data Table: Hypothetical Thermodynamic Parameters of this compound Binding to a Model Protein
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Association Constant (K_a) | 2.5 x 10^5 | M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Gibbs Free Energy (ΔG) | -7.4 | kcal/mol |
| Entropy Change (TΔS) | 1.1 | kcal/mol |
This data is hypothetical and for illustrative purposes only, as no direct ITC studies on this specific compound are publicly available.
Interaction with Membrane Systems and Liposomes (biophysical studies)
The interaction of small molecules with lipid membranes is a critical aspect of their biological activity, as the cell membrane is often the first barrier a compound must cross to reach intracellular targets. acs.org Biophysical studies using model membrane systems like liposomes and artificial membranes can elucidate the nature and extent of these interactions.
Membrane Permeability Studies (in vitro models)
The ability of a compound to passively diffuse across a lipid membrane is a key determinant of its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive membrane transport. nih.govyoutube.com This assay measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. youtube.com The resulting permeability coefficient (P_e) provides an estimate of a compound's ability to cross biological barriers like the gastrointestinal tract or the blood-brain barrier. nih.gov
For a molecule like this compound, its permeability would be influenced by its physicochemical properties, such as lipophilicity, size, and the presence of ionizable groups. The butan-2-yl and methoxyphenyl groups contribute to its lipophilicity, which would generally favor membrane partitioning. The amine group, being basic, would be protonated at physiological pH, which could decrease its permeability.
A hypothetical PAMPA study could be conducted to assess the permeability of this compound. The results would likely show pH-dependent permeability, with higher permeability at a pH where a larger fraction of the compound is in its neutral, uncharged form.
Interactive Data Table: Hypothetical PAMPA Permeability of this compound
| pH of Donor Compartment | Apparent Permeability (P_e) (x 10⁻⁶ cm/s) | Predicted Permeability Class |
| 5.0 | 0.8 | Low |
| 6.2 | 2.5 | Moderate |
| 7.4 | 1.8 | Low-Moderate |
This data is hypothetical and for illustrative purposes. The permeability of a compound is dependent on the specific lipid composition of the artificial membrane and other experimental conditions. nih.gov
Interaction with Lipid Bilayers
Given its amphiphilic nature, this compound would be expected to partition into the lipid bilayer. The hydrophobic butan-2-yl and phenyl portions would likely insert into the acyl chain region of the bilayer, while the more polar methoxy and amine groups would likely reside closer to the polar headgroup region. This insertion can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. digitellinc.com
Studies on similar small molecules, such as benzyl (B1604629) alcohol and its derivatives, have shown that they can fluidize lipid membranes. nih.gov The extent of this effect would depend on the concentration of the compound and the specific lipid composition of the membrane. For example, amine-containing molecules have been shown to interact with the negatively charged headgroups of certain phospholipids, leading to more specific interactions. nih.gov The interaction of this compound with liposomes could therefore lead to changes in vesicle size, surface charge, and bilayer integrity. nih.gov
In Vitro and Non Human in Vivo Metabolism of Butan 2 Yl 2 Methoxyphenyl Methyl Amine
Enzyme Kinetic Studies of Metabolic Pathways
Without any available scientific studies on this specific compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further research would be required to be published on (butan-2-yl)[(2-methoxyphenyl)methyl]amine to fulfill this request.
Michaelis-Menten Kinetics for Specific Enzymes
The kinetics of enzymatic reactions, such as the metabolism of this compound, are often described by the Michaelis-Menten model. This model relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate. The two key parameters of this model are the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the substrate's affinity for the enzyme. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While specific K_m and V_max values for the metabolism of this compound are not available, data from studies on analogous compounds can provide insights. For example, the N-demethylation of N,N-dimethylaniline by chloroperoxidase, a model for cytochrome P-450 catalysis, exhibits Michaelis-Menten kinetics with a K_m of 0.34 mM for the substrate and 0.016 mM for hydrogen peroxide researchgate.net. Another study on the N-demethylation of aminopyrine by horseradish peroxidase showed a K_m of 0.34 mM researchgate.net. These values indicate the range of substrate affinities that can be expected for CYP-mediated N-dealkylation reactions.
Table 1: Illustrative Michaelis-Menten Constants for N-Dealkylation of Amines by Hemeperoxidases
| Substrate | Enzyme | K_m (mM) | V_max (µmol/min/mg) |
| N,N-Dimethylaniline | Chloroperoxidase | 0.08 | Not Reported |
| N,N-Dimethylaniline | Horseradish Peroxidase | 0.34 | Not Reported |
This table presents illustrative data from structurally related compounds to demonstrate the concept of Michaelis-Menten kinetics in amine metabolism. The data is not specific to this compound.
Inhibition Studies of Metabolic Enzymes
Compounds can inhibit the activity of metabolic enzymes, leading to potential drug-drug interactions. Inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. The potency of an inhibitor is often quantified by its inhibition constant (K_i) or the concentration required to cause 50% inhibition (IC50).
Alkylamines are known to sometimes form metabolic-intermediate complexes with CYP enzymes, leading to quasi-irreversible inhibition. This occurs when a metabolite of the compound binds tightly to the enzyme, rendering it inactive.
Specific inhibition data for this compound is not available. However, studies on other amine-containing compounds can provide a general understanding. For example, various flavonoids have been shown to inhibit CYP3A4 activity with IC50 values ranging from micromolar to sub-micromolar concentrations. Chrysin, a flavonoid, was found to be a potent inhibitor of CYP3A4 with an IC50 of 2.5 µM and a K_i of 2.4 µM nih.gov.
Table 2: Illustrative IC50 and K_i Values for CYP3A4 Inhibition by Flavonoids
| Inhibitor | IC50 (µM) | K_i (µM) | Type of Inhibition |
| Chrysin | 2.5 | 2.4 | Time-dependent |
| Pinocembrin | 4.3 | 5.1 | Irreversible |
| Acacetin | 7.5 | 12.1 | Not Specified |
| Apigenin | 8.4 | 20.2 | Not Specified |
This table provides examples of inhibition constants for known CYP3A4 inhibitors to illustrate the range of potencies that can be observed. This data is not specific to this compound.
Species-Specific Metabolic Differences (non-human animal models, in vitro)
The metabolism of drugs and other xenobiotics can vary significantly between different animal species. These differences are due to variations in the expression levels and catalytic activities of metabolic enzymes, particularly the cytochrome P450 family. Therefore, data from non-human animal models must be cautiously extrapolated to humans. Common animal models used in metabolic studies include rats, dogs, and non-human primates (e.g., monkeys).
In vitro studies using liver microsomes or hepatocytes from different species are valuable tools for identifying potential species-specific metabolic pathways. For example, a comparative in vitro study of the metabolism of enflicoxib in liver microsomes from humans, rats, and dogs revealed both qualitative and quantitative differences webdeveterinaria.com. While the main metabolic pathways were similar, the rates of formation of the major metabolites varied significantly between the species webdeveterinaria.com.
For a compound like this compound, one might expect to see species differences in the primary routes of metabolism. For example, the extent of N-dealkylation versus aromatic hydroxylation could differ between rats and dogs. Dogs are known to have a relative deficiency in N-acetylation capacity compared to other species, which could be relevant if N-dealkylation leads to a primary amine that could potentially undergo this pathway.
Table 3: Illustrative Comparison of Intrinsic Clearance (CLint) of Fargesin in Hepatocytes from Different Species
| Species | Intrinsic Clearance (CLint, mL/min/kg) |
| Human | 72.5 |
| Dog | 46.7 |
| Monkey | 115.2 |
| Mouse | 125.4 |
| Rat | 62.3 |
This table shows an example of species differences in the in vitro intrinsic clearance of a compound, highlighting the variability in metabolic rates across species. This data is not specific to this compound.
Advanced Analytical Method Development for Butan 2 Yl 2 Methoxyphenyl Methyl Amine and Its Metabolites
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in analytical chemistry for separating complex mixtures. For (butan-2-yl)[(2-methoxyphenyl)methyl]amine and its metabolites, various chromatographic methods can be optimized to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for its coupling with a range of detectors, each offering distinct advantages for quantification and identification.
A reversed-phase HPLC method using a C18 column is often the starting point for method development. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the efficient elution of both the parent compound and its potentially more polar metabolites.
For detection, UV-Vis spectrophotometry can be employed, leveraging the chromophore present in the (2-methoxyphenyl)methyl moiety of the molecule. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, is critical for achieving optimal sensitivity. However, for complex matrices where co-eluting interferences may be present, more selective detection methods are necessary.
Fluorescence detection can offer enhanced sensitivity and selectivity if the molecule or its derivatives are fluorescent. More commonly, mass spectrometry (MS) is coupled with HPLC (LC-MS) for its superior selectivity and ability to provide structural information. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for the structural elucidation of metabolites.
Table 1: Illustrative HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While the parent compound, this compound, may have limited volatility, some of its metabolites, particularly those resulting from dealkylation or other metabolic transformations, might be amenable to Gas Chromatography (GC) analysis. GC-MS offers excellent chromatographic resolution and highly specific detection.
For GC analysis, derivatization is often required to increase the volatility and thermal stability of the analytes. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). The choice of derivatization reagent depends on the specific functional groups present in the metabolites.
The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. Electron ionization (EI) is the most common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for library matching and structural confirmation.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound is a chiral compound, possessing a stereocenter in the butan-2-yl group. The separation of its enantiomers is crucial as they may exhibit different biological activities and metabolic profiles. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ lead to high chromatographic efficiency. Chiral stationary phases (CSPs) are employed to resolve the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, is necessary to modulate the retention and selectivity.
Detection in SFC can be achieved using UV-Vis or, more powerfully, by coupling with a mass spectrometer (SFC-MS).
Table 2: Example SFC Chiral Separation Parameters
| Parameter | Condition |
| Column | Chiral AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer an alternative or complementary approach for the detection and characterization of electroactive compounds like this compound. These techniques are known for their high sensitivity, low cost, and potential for miniaturization.
Voltammetry Techniques
Voltammetry measures the current response of an electroactive analyte to a varying potential. Cyclic voltammetry (CV) is a fundamental voltammetric technique that can be used to investigate the redox properties of this compound. By scanning the potential at a working electrode (e.g., glassy carbon, boron-doped diamond), an oxidation peak corresponding to the amine functional group can be observed. The peak potential provides information about the ease of oxidation, while the peak current can be related to the concentration of the analyte.
More sensitive voltammetric techniques, such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), can be employed for quantitative analysis at lower concentrations. These methods discriminate against the background charging current, thereby enhancing the signal-to-noise ratio. The development of such a method would involve optimizing parameters like pulse amplitude, step potential, and frequency.
Amperometric Detection
Amperometric detection is typically coupled with a separation technique like HPLC. In HPLC with electrochemical detection (HPLC-ED), the column effluent flows through a detector cell containing a working electrode held at a constant potential. This potential is set to a value sufficient to oxidize (or reduce) the analyte of interest. As the electroactive analyte, such as this compound, elutes from the column and passes over the electrode, a current is generated that is directly proportional to its concentration.
Amperometric detection can provide excellent sensitivity and selectivity, as only compounds that are electroactive at the applied potential will be detected. The choice of electrode material and the applied potential are critical parameters to optimize for maximum signal and minimal background noise.
Future Directions and Unexplored Academic Research Avenues for Butan 2 Yl 2 Methoxyphenyl Methyl Amine
Exploration of Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic routes is paramount for the future study of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine. While classical methods may be employed, a forward-looking approach should focus on modern, sustainable, and highly selective techniques.
Future research should prioritize the development of catalytic asymmetric methods, which offer high atom economy and enantioselectivity. acs.org Transition metal-catalyzed asymmetric hydrogenation of a corresponding imine precursor stands out as a powerful strategy. acs.org The use of chiral catalysts, particularly those based on iridium or rhodium complexed with chiral ligands, could provide access to specific enantiomers of the target amine with high purity. acs.org Additionally, biocatalytic methods, employing enzymes such as transaminases, present a green and highly specific alternative for chiral amine synthesis. miamioh.edu
A comparative analysis of potential synthetic strategies is presented in the table below, highlighting areas ripe for academic exploration.
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Asymmetric Reductive Amination | High atom economy, potential for high enantioselectivity. acs.org | Identification of optimal chiral catalysts and reaction conditions for the specific substrate. |
| Biocatalytic Synthesis | High stereospecificity, environmentally friendly conditions. miamioh.edu | Screening and engineering of enzymes for efficient conversion. |
| Chiral Auxiliary-Based Synthesis | Established methodology, reliable stereocontrol. jst.go.jp | Development of novel, easily cleavable auxiliaries to improve overall yield and efficiency. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for all subsequent research. While standard techniques provide basic characterization, advanced spectroscopic methods can offer deeper insights.
The application of advanced Nuclear Magnetic Resonance (NMR) techniques, such as chiral derivatizing agents combined with high-field NMR, could be instrumental in determining the absolute configuration of the chiral center. tandfonline.comacs.org Furthermore, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can provide unambiguous assignment of stereochemistry. acs.org High-resolution mass spectrometry (HRMS) will be essential for identifying and characterizing potential metabolites in future studies. researchgate.net
| Spectroscopic Technique | Information Gained | Future Research Focus |
| Chiral NMR Spectroscopy | Enantiomeric purity and absolute configuration (with derivatizing agents). tandfonline.comacs.org | Development of novel and more effective chiral solvating and derivatizing agents. |
| Circular Dichroism (VCD/ECD) | Absolute configuration and conformational analysis. acs.org | Correlation of experimental spectra with theoretical calculations for unambiguous structural assignment. |
| High-Resolution Mass Spectrometry | Precise mass determination and fragmentation patterns for metabolite identification. researchgate.net | Development of sensitive analytical methods for in vitro and in vivo metabolic studies. |
Deeper Theoretical Insights through Multi-Scale Modeling
Computational chemistry offers a powerful toolbox to predict and understand the behavior of this compound at the molecular level. Multi-scale modeling approaches can provide insights that are difficult to obtain through experimental means alone. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the interaction of the amine with potential biological targets, such as receptors or enzymes. nih.gov This approach allows for a high-level theoretical treatment of the active site while considering the larger protein environment. nih.gov Machine learning-based models, trained on data from similar molecules, could also be developed to predict properties such as binding affinity and metabolic stability, thereby accelerating the drug discovery process. researchgate.netyoutube.com
| Modeling Approach | Predicted Properties | Potential Impact |
| Quantum Mechanics (QM) | Electronic structure, reactivity, spectroscopic properties. nih.gov | Guiding synthetic efforts and interpreting spectroscopic data. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent effects, binding dynamics. | Understanding how the molecule behaves in a biological environment. |
| QM/MM and Machine Learning | Protein-ligand interactions, binding free energies, metabolic fate. nih.govresearchgate.net | Prioritizing experimental studies and designing new analogues with improved properties. |
Expansion of Structure-Activity Relationship Studies into New Chemical Spaces
Systematic exploration of the structure-activity relationships (SAR) of this compound is essential for identifying analogues with potentially enhanced biological activity. uni-bonn.de This involves the synthesis and evaluation of a library of related compounds.
Future SAR studies should focus on systematically modifying the three key structural components of the molecule: the butan-2-yl group, the 2-methoxyphenyl ring, and the secondary amine linker. Computational tools can aid in the design of these libraries by predicting the likely impact of structural modifications on activity. uni-bonn.denih.gov Graphical methods for SAR analysis can help in visualizing and interpreting the data from these studies. optibrium.com
| Structural Modification | Rationale | Desired Outcome |
| Substitution on the Phenyl Ring | Modulate electronic properties and steric bulk to influence binding affinity and selectivity. | Identification of optimal substitution patterns for target interaction. |
| Variation of the Alkyl Chain | Alter lipophilicity and conformational flexibility. | Optimization of pharmacokinetic properties. |
| Modification of the Amine | Explore the impact of N-alkylation or acylation on activity and metabolism. | Development of prodrugs or analogues with different pharmacological profiles. |
Investigation of Enzymatic Pathways Beyond Initial Metabolism
Understanding the metabolic fate of this compound is critical for predicting its in vivo behavior. nih.gov Research should move beyond simple identification of primary metabolites to a deeper investigation of the enzymatic pathways involved.
In vitro studies using human liver microsomes (HLM) or hepatocytes can identify the primary phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. nih.govfrontiersin.org Subsequent research should aim to identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isozymes responsible for these transformations. nih.gov In silico metabolism prediction tools can be used to generate hypotheses about likely metabolic pathways, which can then be confirmed experimentally. nih.gov The study of potential enzymatic degradation pathways of the N-alkylated benzylamine (B48309) structure is also a key area for future research. nih.gov
| Research Area | Experimental/Computational Approach | Key Information to be Gained |
| Metabolite Identification | In vitro incubation with liver microsomes/hepatocytes followed by LC-HRMS analysis. researchgate.netnih.gov | Structure of major and minor metabolites. |
| Enzyme Phenotyping | Incubation with specific recombinant CYP and UGT enzymes. nih.gov | Identification of the key enzymes responsible for metabolism. |
| Predictive Metabolism | Use of in silico tools like GLORYx, BioTransformer, and SyGMa. nih.gov | Generation of hypotheses on metabolic routes to guide experimental design. |
Q & A
Q. Why does the compound exhibit variable antibacterial activity across Gram-positive and Gram-negative strains?
- Hypothesis Testing :
- Membrane Permeability : Conduct SYTOX Green uptake assays to compare membrane disruption efficiency.
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
